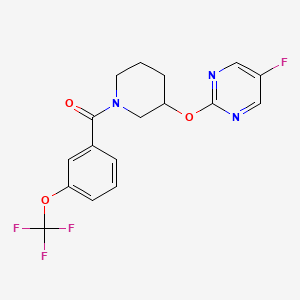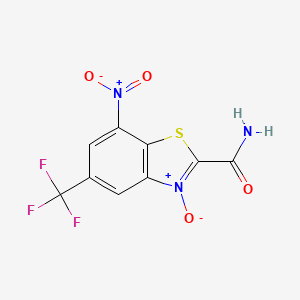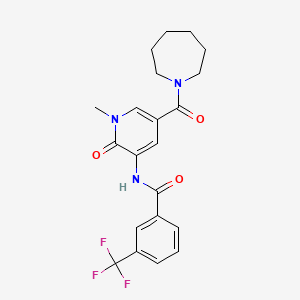![molecular formula C27H29N5O2 B2937057 3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-39-2](/img/structure/B2937057.png)
3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
BenchChem offers high-quality 3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
Studies have explored derivatives of purine-2,6-dione, focusing on the modification of hydrophobic substituents and the elongation of linkers between core structures and arylpiperazine, aiming at identifying potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds display potential psychotropic activity, with some derivatives showing antidepressant-like and anxiolytic-like effects in animal models. This indicates a promising avenue for the design of new therapeutic agents targeting multiple serotonin receptors to treat psychiatric disorders (Chłoń-Rzepa et al., 2013).
DNA Nuclease Activity
Transition metal complexes involving derivatives of Knoevenagel condensate Schiff base, synthesized from related compounds, have shown significant DNA binding and cleavage activity. These complexes exhibit antimicrobial properties and engage in DNA interaction via intercalation mode, suggesting potential applications in developing novel antimicrobial agents and in studying DNA interactions (Pandiyan & Raman, 2016).
Antidepressant and Anxiolytic Properties
Derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, particularly those involving arylpiperazine, have shown high affinity for 5-HT1A and alpha receptors. These compounds, through in vivo functional tests, have been identified as potent pre- and postsynaptic 5-HT1A receptor antagonists, exhibiting significant anxiolytic-like and antidepressant-like activities. This highlights their potential in developing new treatments for anxiety and depression disorders (Jurczyk et al., 2004).
Anti-inflammatory Activity
The synthesis of substituted analogues based on 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones has yielded compounds with notable anti-inflammatory activity in the adjuvant-induced arthritis rat model. This indicates their potential as a novel class of anti-inflammatory agents, with some derivatives showing comparability in potency to naproxen while lacking gastric ulcer inducing potential and ocular toxicity, suggesting a favorable safety profile (Kaminski et al., 1989).
Propiedades
IUPAC Name |
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-18-16-31(22-13-12-19(2)20(3)15-22)26-28-24-23(32(26)17-18)25(33)30(27(34)29(24)4)14-8-11-21-9-6-5-7-10-21/h5-13,15,18H,14,16-17H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSSKNXCBSWOM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide](/img/structure/B2936977.png)
![2-chloro-7,8,9,10-tetrahydro-11H-[1]benzothieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11-one](/img/structure/B2936979.png)

![6-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2936983.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)

![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)
![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2936991.png)


![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)

